molecular formula C7H8ClNO2 B8005659 (6-Chloro-2-methoxypyridin-3-YL)methanol

(6-Chloro-2-methoxypyridin-3-YL)methanol

Cat. No.: B8005659
M. Wt: 173.60 g/mol
InChI Key: SDOUJIIBBDSJID-UHFFFAOYSA-N
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Description

(6-Chloro-2-methoxypyridin-3-YL)methanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a methoxy group at the 2nd position, and a methanol group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (6-Chloro-2-methoxypyridin-3-YL)methanol involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a halogenated pyridine derivative with an organoboron compound. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methoxypyridin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (6-Chloro-2-methoxypyridin-3-YL)aldehyde or (6-Chloro-2-methoxypyridin-3-YL)carboxylic acid .

Scientific Research Applications

(6-Chloro-2-methoxypyridin-3-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (6-Chloro-2-methoxypyridin-3-YL)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The methanol group can participate in hydrogen bonding, further affecting the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-methoxypyridin-3-YL)methanol is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(6-chloro-2-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUJIIBBDSJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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